molecular formula C19H18N4O4S2 B2925678 4-acetyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide CAS No. 384849-12-1

4-acetyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide

Cat. No. B2925678
CAS RN: 384849-12-1
M. Wt: 430.5
InChI Key: UQTBKLIBHCFGAP-UHFFFAOYSA-N
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Description

“4-acetyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been synthesized using various starting materials and have been found to exhibit potent antimicrobial properties . They have been tested against E. coli, B. mycoides, and C. albicans .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of these starting materials with methyl hydrazinecarbodithioate or hydrazinecarbothioamide yields 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives . The targeted 1,3,4-thiadiazolyl derivatives are then prepared by reacting these hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives, including “4-acetyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide”, has been characterized using 1H NMR, 13C NMR, IR, MS, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction affords the corresponding 1,3,4-thiadiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives have been characterized using FT-IR, 1H NMR, 13C NMR, and elemental analyses .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Compounds structurally related to 4-acetyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide have been studied for their inhibition effects on human carbonic anhydrase isoforms. Microwave-assisted synthesis led to acridine-acetazolamide conjugates that inhibited various carbonic anhydrases, suggesting potential applications in medical research for treating conditions associated with these enzymes (Ulus et al., 2016).

Anticancer Activity

Research on derivatives of 1,3,4-thiadiazole, including compounds with structural similarities to 4-acetyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide, indicates potential anticancer applications. Studies have shown that certain derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).

Antimicrobial Agents

Synthesis of formazans from related compounds has shown moderate antimicrobial activity against pathogenic bacterial and fungal strains, suggesting the potential for developing new antimicrobial agents (Sah et al., 2014).

Binding to Human Serum Albumin

Studies on the binding of thiadiazole derivatives to human serum albumin (HSA) provide insights into their pharmacokinetic mechanisms, which is crucial for understanding the drug's behavior in the human body. This suggests applications in drug design and development to optimize therapeutic efficacy and safety (Karthikeyan et al., 2017).

Future Directions

Thiadiazole derivatives, including “4-acetyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide”, have shown promising results in terms of their antimicrobial activity . This suggests that they could be further explored for their potential in preventing microbial transmission . Additionally, given their reported antitumor activity , these compounds could also be investigated for their potential in cancer treatment.

properties

IUPAC Name

4-acetyl-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-3-17-21-22-19(28-17)23-29(26,27)16-10-8-15(9-11-16)20-18(25)14-6-4-13(5-7-14)12(2)24/h4-11H,3H2,1-2H3,(H,20,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTBKLIBHCFGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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